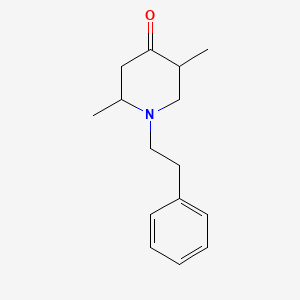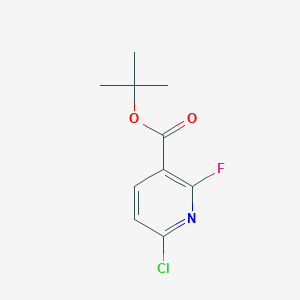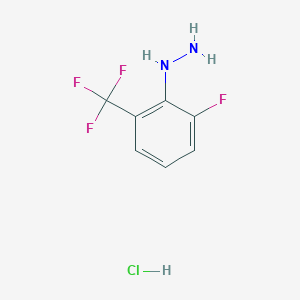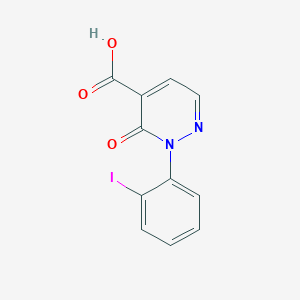
2-(2-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that features a pyridazine ring substituted with an iodophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-iodobenzyl cyanide with appropriate reagents to form the desired pyridazine ring structure. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound may be used in the development of new materials with specialized properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-(2-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the pyridazine ring may interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the iodophenyl group with the pyridazine ring and carboxylic acid functionality. This unique structure allows for specific interactions and applications that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C11H7IN2O3 |
|---|---|
Molekulargewicht |
342.09 g/mol |
IUPAC-Name |
2-(2-iodophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7IN2O3/c12-8-3-1-2-4-9(8)14-10(15)7(11(16)17)5-6-13-14/h1-6H,(H,16,17) |
InChI-Schlüssel |
KLTKJOXAMUACCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC=N2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)

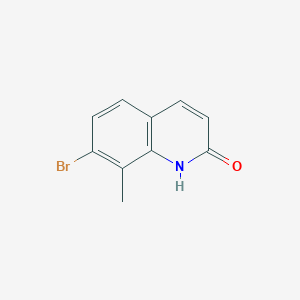


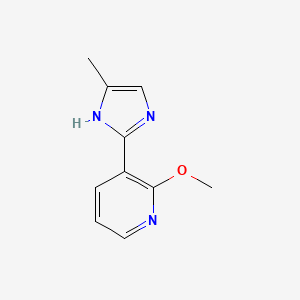

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
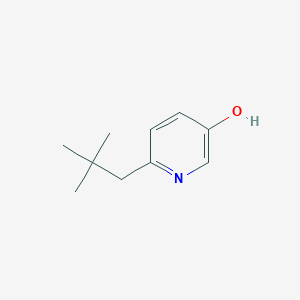
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)
